![molecular formula C16H24N2O5 B2594322 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034500-83-7](/img/structure/B2594322.png)
1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Description
1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of urea and has a unique molecular structure that makes it highly versatile and useful in different applications.
Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, albeit with a moderate yield due to the retro-Michael reaction. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .
Muscle Relaxant Synthesis
3,4-Dimethoxyphenylacetonitrile serves as an intermediate in the preparation of the muscle relaxant papaverine. Its role in this context contributes to the development of pharmaceutical compounds with potential therapeutic applications .
Heteroarene Chemistry
Triazole derivatives, including 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, exhibit diverse biological effects. Their structural characteristics facilitate binding with target molecules. β-Azolyl ketones, such as this compound, have been described as efficient components in fungicide, bactericide, and herbicide formulations. The synthesis of β-heteroarylated carbonyl compounds, achieved through aza-Michael reactions, provides valuable precursors for bioactive compounds .
Derivatives and Modified Diterpenes
In a two-step procedure, a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. This compound represents an interesting avenue for further exploration in the field of modified diterpenes .
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-21-14-4-3-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-7-23-8-6-12/h3-4,9,12-13,19H,5-8,10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLGXRILBKMFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)NC2CCOCC2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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